3-(1-Nitrocyclohexyl)propanenitrile
Description
3-(1-Nitrocyclohexyl)propanenitrile is a nitrated cyclohexane derivative featuring a nitro (-NO₂) group at the 1-position of the cyclohexyl ring and a propanenitrile (-CH₂CH₂CN) side chain.
Properties
CAS No. |
6972-66-3 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(1-nitrocyclohexyl)propanenitrile |
InChI |
InChI=1S/C9H14N2O2/c10-8-4-7-9(11(12)13)5-2-1-3-6-9/h1-7H2 |
InChI Key |
OYMHZSGOMYEDSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Nitrocyclohexyl)propanenitrile can be achieved through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can be made by dehydrating amides.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles.
Industrial Production Methods
Industrial production methods for 3-(1-Nitrocyclohexyl)propanenitrile typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-Nitrocyclohexyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents like sodium cyanide and potassium cyanide are used for nucleophilic substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles and nitro compounds.
Scientific Research Applications
3-(1-Nitrocyclohexyl)propanenitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Nitrocyclohexyl)propanenitrile involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can lead to various biological and chemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
3-(1,3-Dioxoisoindolin-2-yl)propanenitrile
- Molecular Formula : C₁₁H₈N₂O₂ (vs. C₉H₁₄N₂O₂ for the nitro compound) .
- Functional Groups : A dioxoisoindolin ring (electron-deficient lactam) and nitrile group.
- Structural Features: The dioxoisoindolin moiety introduces planar aromaticity, contrasting with the non-aromatic nitrocyclohexyl group. Crystallographic studies reveal C–H···O and C–H···N interactions stabilizing the lattice, with an R factor of 0.030 . Synthesis involves condensation reactions, differing from the nitration pathways likely used for the nitro analog.
3-(2,6-Dioxocyclohexyl)propanenitrile
- Molecular Formula: C₉H₁₁NO₂ (vs. C₉H₁₄N₂O₂ for the nitro compound) .
- Functional Groups : Two ketone (dioxo) groups and a nitrile.
- Molecular weight: 165.19 g/mol (vs. ~182 g/mol for the nitro compound), reflecting fewer nitrogen atoms. Reactivity: Ketones may undergo nucleophilic addition, whereas the nitro group favors reduction or electrophilic substitution.
Table 1: Comparative Analysis of Structural Analogs
Research Findings and Structural Insights
- Reactivity : The nitro group in 3-(1-Nitrocyclohexyl)propanenitrile may render the nitrile more electrophilic compared to dioxo analogs, facilitating nucleophilic attacks (e.g., hydrolysis to carboxylic acids).
- Stability : Nitro compounds are generally thermally stable but sensitive to reduction, whereas dioxo derivatives may degrade under acidic/basic conditions .
- Crystallography : While 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile’s structure was resolved via SHELX-refined X-ray diffraction , the nitro analog’s crystal packing remains unstudied but could exhibit stronger hydrogen bonding due to nitro’s electronegativity.
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